2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride
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Overview
Description
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H8FNO4S and a molecular weight of 209.2 g/mol . It is known for its reactivity and is often used in various chemical and biological applications.
Preparation Methods
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride typically involves the reaction of N-hydroxysuccinimide (NHS) with ethane-1-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve bulk activation processes where large quantities of the compound are synthesized using similar reagents and conditions.
Chemical Reactions Analysis
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with amines to form stable amide bonds.
Reduction Reactions: The compound can undergo reduction reactions, particularly involving the sulfonyl fluoride group.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and fluoride ion.
Common reagents used in these reactions include bases like potassium carbonate and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex molecules, particularly in the formation of amide bonds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride involves the formation of stable amide bonds through its reaction with amines. The NHS group reacts with amines to form these bonds, while the sulfonyl fluoride group can participate in various chemical reactions, including hydrolysis and reduction. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with.
Comparison with Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl fluoride can be compared with similar compounds such as:
2-(2,5-Dioxopyrrolidin-1-yl)ethane-1-sulfonyl chloride: This compound has a similar structure but contains a chloride group instead of a fluoride group.
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate: This compound features a disulfide bond and is used in similar applications.
NHS-PEG1-SS-PEG1-NHS: This compound has a polyethylene glycol chain and is used in the conjugation of biomolecules.
The uniqueness of this compound lies in its specific reactivity and the stability of the amide bonds it forms, making it particularly useful in various scientific and industrial applications.
Properties
Molecular Formula |
C6H8FNO4S |
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Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C6H8FNO4S/c7-13(11,12)4-3-8-5(9)1-2-6(8)10/h1-4H2 |
InChI Key |
SVCCTWSMZSRCGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCS(=O)(=O)F |
Origin of Product |
United States |
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